Dimethyl trithiocarbonate

Description

BenchChem offers high-quality Dimethyl trithiocarbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl trithiocarbonate including the price, delivery time, and more detailed information at info@benchchem.com.

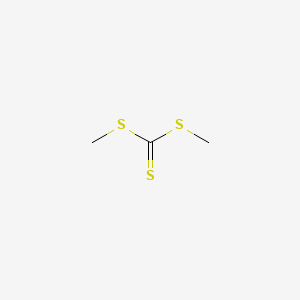

Structure

3D Structure

Properties

IUPAC Name |

bis(methylsulfanyl)methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6S3/c1-5-3(4)6-2/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWMXKTYXNMSLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177710 | |

| Record name | Dimethyl trithiocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2314-48-9 | |

| Record name | Dimethyl trithiocarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2314-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl trithiocarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl trithiocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Dimethyl Trithiocarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl trithiocarbonate (B1256668), with the chemical formula (CH₃S)₂CS, is a sulfur-containing organic compound that serves as a key intermediate in organic synthesis and a crucial agent in polymer chemistry.[1] It is the dimethyl ester of trithiocarbonic acid, where all three oxygen atoms of the carbonate structure are replaced by sulfur atoms.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of dimethyl trithiocarbonate, tailored for a scientific audience.

Chemical Structure and Identification

Dimethyl trithiocarbonate is structurally characterized by a central carbon atom double-bonded to one sulfur atom and single-bonded to two thiomethyl groups. Its systematic IUPAC name is bis(methylsulfanyl)methanethione.[2]

Caption: Chemical structure of dimethyl trithiocarbonate.

| Identifier | Value |

| IUPAC Name | bis(methylsulfanyl)methanethione[2] |

| Preferred IUPAC Name | Dimethyl trithiocarbonate[2] |

| Synonyms | Dimethyl carbonotrithioate, Trithiocarbonic acid dimethyl ester[2] |

| CAS Number | 2314-48-9[3] |

| Molecular Formula | C₃H₆S₃[3] |

| SMILES | CSC(=S)SC[2] |

| InChI | InChI=1S/C3H6S3/c1-5-3(4)6-2/h1-2H3[2] |

| InChIKey | IQWMXKTYXNMSLC-UHFFFAOYSA-N[2] |

Physicochemical Properties

Dimethyl trithiocarbonate is a yellow liquid characterized by a strong, unpleasant odor.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 138.27 g/mol | [3] |

| Appearance | Yellow liquid | [1] |

| Odor | Strong, unpleasant stench | [1] |

| Density | 1.254 g/mL at 25 °C | [3] |

| Melting Point | -3 °C | [3] |

| Boiling Point | 101-102 °C at 12 mmHg | [3] |

| Flash Point | 97 °C (closed cup) | [2] |

| Refractive Index (n²⁰/D) | 1.675 | [3] |

| Solubility | Soluble in many organic solvents such as DMF, ethyl acetate, and dichloromethane (B109758). | [4] |

Experimental Protocols

Synthesis

Two primary methods for the synthesis of dimethyl trithiocarbonate are prevalent in the literature.

This is a common and efficient one-pot synthesis.[4]

-

Reaction Scheme: 2 CH₃I + CS₂ + K₂CO₃ → (CH₃S)₂CS + 2 KI + CO₂

-

Experimental Procedure:

-

In a round-bottom flask, a mixture of potassium carbonate (5 mmol) and carbon disulfide (4 mmol) in dimethylformamide (DMF, 5 mL) is vigorously stirred at 40 °C for 20 minutes. The colorless mixture will turn a blood-red color.[4]

-

Methyl iodide (3 mmol) is then added to the red mixture. The color of the reaction mixture will immediately change to yellow.[4]

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is poured into distilled water (50 mL) and extracted three times with ethyl acetate.[4]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved through vacuum distillation.

-

This method utilizes the highly reactive and toxic thiophosgene (B130339).

-

Reaction Scheme: CSCl₂ + 2 CH₃SH → (CH₃S)₂CS + 2 HCl[2]

-

Experimental Procedure:

-

Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

In a suitable reaction vessel, a solution of thiophosgene (1 equivalent) in an inert solvent such as dichloromethane is prepared and cooled in an ice bath.

-

A solution of methanethiol (B179389) (2 equivalents) and a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine, 2 equivalents) in the same solvent is added dropwise to the thiophosgene solution with stirring. The base is necessary to neutralize the hydrochloric acid produced during the reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction mixture is then washed with water, dilute acid (to remove the base), and brine.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated to give the crude product.

-

The product can be purified by vacuum distillation.

-

Caption: Experimental workflows for the synthesis of dimethyl trithiocarbonate.

Spectroscopic Characterization

| Technique | Data |

| ¹H NMR (CDCl₃) | δ ~2.6 ppm (s, 6H, -SCH₃) |

| ¹³C NMR (CDCl₃) | δ ~20.0 ppm (-SCH₃), δ ~230.0 ppm (C=S) |

| FTIR (neat, cm⁻¹) | ~2920 (C-H stretch), ~1420 (C-H bend), ~1060 (C=S stretch), ~700 (C-S stretch) |

| Mass Spec (EI) | m/z 138 (M⁺), 91 (M⁺ - SCH₃), 76 (CS₂⁺), 47 (CH₃S⁺) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is simple, showing a single sharp peak for the six equivalent protons of the two methyl groups.

-

¹³C NMR: The carbon NMR spectrum displays two distinct signals: one for the methyl carbons and a significantly downfield signal for the thiocarbonyl carbon, which is characteristic of such functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of dimethyl trithiocarbonate exhibits characteristic absorption bands corresponding to its functional groups. The C-H stretching and bending vibrations of the methyl groups are observed in their typical regions. The most notable peaks are those associated with the C=S and C-S bonds.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of dimethyl trithiocarbonate shows a molecular ion peak at m/z 138. The fragmentation pattern is characterized by the loss of a thiomethyl radical (-SCH₃) to give a fragment at m/z 91. Other significant peaks correspond to the carbon disulfide cation (m/z 76) and the thiomethyl cation (m/z 47).

Reactivity and Stability

Thermal Stability

Dimethyl trithiocarbonate is combustible and will decompose upon heating to produce irritating and toxic gases, including carbon oxides and sulfur oxides.[1]

Reactivity with Acids and Bases

Trithiocarbonates are generally stable under neutral and acidic conditions but are sensitive to bases, which can promote hydrolysis.[5] This is particularly relevant in applications such as RAFT polymerization where the stability of the trithiocarbonate moiety is crucial.

Redox Reactions

-

Oxidation: Dimethyl trithiocarbonate can participate in radical-catalyzed oxidation of thiols. In the presence of a radical initiator, it can facilitate the conversion of thiols to disulfides.

-

Reduction: The trithiocarbonate group can be reduced. For instance, in the context of removing the end-group of a polymer synthesized via RAFT, reducing agents like sodium borohydride (B1222165) (NaBH₄) can be employed.

Role in RAFT Polymerization

Dimethyl trithiocarbonate and its derivatives are widely used as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This controlled radical polymerization technique allows for the synthesis of polymers with well-defined molecular weights and low dispersity. The trithiocarbonate group mediates the polymerization by reversibly deactivating propagating polymer chains.

Caption: Simplified signaling pathway of RAFT polymerization mediated by a trithiocarbonate.

Applications

The primary application of dimethyl trithiocarbonate is in the field of polymer chemistry as a RAFT agent. Beyond this, it is a valuable reagent in organic synthesis for the preparation of various sulfur-containing compounds, including:

-

Methyl-β,β′-dicarbonyldithiocarboxylate derivatives.[3]

-

β-oxodithiocarboxylates.[3]

-

Generation of tris(organothiyl)methyl radicals.[3]

-

Synthesis of 2-mercaptoquinoline and its analogues, which have potential antileishmanial activity.[1]

Safety and Handling

Dimethyl trithiocarbonate is a combustible liquid and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood.[3] Personal protective equipment, including gloves and safety glasses, should be worn.[3] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3]

References

- 1. ias.ac.in [ias.ac.in]

- 2. rsc.org [rsc.org]

- 3. Table 4. 1H NMR chemical shifts (δ in ppm) taken in CDCl3 solution at 298 K : An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study : Science and Education Publishing [pubs.sciepub.com]

- 4. Pfitzner–Moffatt oxidation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Preparation of Dimethyl Trithiocarbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of dimethyl trithiocarbonate (B1256668), a key reagent in organic synthesis and polymer chemistry. This document details the primary synthetic methodologies, including the reaction of carbon disulfide with methyl iodide and the reaction of thiophosgene (B130339) with methanethiol. It offers detailed experimental protocols, quantitative data for comparative analysis, and a discussion of the underlying reaction mechanisms. Spectroscopic data for the characterization of the final product are also provided. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

Dimethyl trithiocarbonate, with the chemical formula (CH₃S)₂CS, is a yellow liquid characterized by a strong, unpleasant odor.[1] It serves as a versatile building block in organic synthesis and is particularly noted for its utility as a chain transfer agent in Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. Its applications extend to the preparation of various sulfur-containing compounds, including methyl-β,β′-dicarbonyldithiocarboxylate derivatives and β-oxodithiocarboxylates.[1] This guide focuses on the two predominant methods for its laboratory-scale synthesis.

Synthetic Methodologies

The preparation of dimethyl trithiocarbonate can be primarily achieved through two distinct synthetic routes:

-

Method 1: Synthesis from Carbon Disulfide and Methyl Iodide.

-

Method 2: Synthesis from Thiophosgene and Methanethiol.

The selection of a particular method may depend on the availability of starting materials, desired purity, and scalability of the reaction.

Method 1: Synthesis from Carbon Disulfide and Methyl Iodide

This widely employed method involves the reaction of carbon disulfide with a suitable methylating agent, such as methyl iodide, in the presence of a base.[1] A common variation of this method utilizes potassium carbonate as the base in a one-pot synthesis.[2] The reaction proceeds through the formation of a trithiocarbonate dianion intermediate.[3]

CS₂ + 2 CH₃I + K₂CO₃ → (CH₃S)₂CS + 2 KI + CO₂ + H₂O

Method 2: Synthesis from Thiophosgene and Methanethiol

An alternative synthesis route involves the reaction of thiophosgene with methanethiol.[4] This method is conceptually a direct esterification of trithiocarbonic acid with methanethiol.[1]

CSCl₂ + 2 CH₃SH → (CH₃S)₂CS + 2 HCl[1]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data associated with the primary synthesis methods for dimethyl trithiocarbonate, allowing for a direct comparison of their key reaction parameters and outcomes.

| Parameter | Method 1: Carbon Disulfide & Methyl Iodide | Method 2: Thiophosgene & Methanethiol |

| Starting Materials | Carbon Disulfide, Methyl Iodide, Potassium Carbonate | Thiophosgene, Methanethiol |

| Solvent | Dimethylformamide (DMF) | Not specified in general reaction |

| Reaction Temperature | 40 °C | Not specified in general reaction |

| Reaction Time | Varies (typically a few hours) | Not specified in general reaction |

| Reported Yield | Good to excellent (specific yield for dimethyl trithiocarbonate not detailed, but analogous reactions yield >80%)[2] | Not specified |

| Key Advantages | Milder reaction conditions, avoids highly toxic thiophosgene | Direct conversion |

| Key Disadvantages | Requires careful control of reaction conditions | Use of highly toxic and corrosive thiophosgene |

Experimental Protocols

Detailed Experimental Protocol for Method 1: Synthesis from Carbon Disulfide and Methyl Iodide

This protocol is adapted from a general procedure for the synthesis of symmetrical trithiocarbonates using potassium carbonate and carbon disulfide.[2]

Materials:

-

Potassium Carbonate (K₂CO₃)

-

Carbon Disulfide (CS₂)

-

Methyl Iodide (CH₃I)

-

Dimethylformamide (DMF)

-

Ethyl Acetate (B1210297)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Distilled Water

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add potassium carbonate (5 mmol) and dimethylformamide (5 mL).

-

Add carbon disulfide (4 mmol) to the mixture.

-

Stir the mixture vigorously at 40 °C for 20 minutes. The mixture will turn a blood-red color.

-

Add methyl iodide (3 mmol) to the reaction mixture. The color will immediately change from red to yellow.

-

Continue the reaction at 40 °C, monitoring its completion by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into distilled water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the dried organic phase under reduced pressure to yield the crude dimethyl trithiocarbonate.

-

Further purification can be achieved by vacuum distillation.

General Experimental Protocol for Method 2: Synthesis from Thiophosgene and Methanethiol

Caution: Thiophosgene is a highly toxic and corrosive chemical and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the proposed reaction mechanism for the synthesis of dimethyl trithiocarbonate from carbon disulfide and methyl iodide using potassium carbonate as a base.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of dimethyl trithiocarbonate via the carbon disulfide method.

Characterization

The identity and purity of the synthesized dimethyl trithiocarbonate can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of dimethyl trithiocarbonate is expected to show a single sharp peak corresponding to the six equivalent protons of the two methyl groups.

-

¹³C NMR: The carbon-13 NMR spectrum will exhibit two distinct signals: one for the methyl carbons and another for the thiocarbonyl carbon (C=S) at a significantly downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of dimethyl trithiocarbonate will display characteristic absorption bands. A strong absorption band corresponding to the C=S stretching vibration is a key diagnostic peak.

Conclusion

This technical guide has detailed two primary synthetic routes for the preparation of dimethyl trithiocarbonate. The method utilizing carbon disulfide and methyl iodide with potassium carbonate offers a milder and safer alternative to the thiophosgene-based synthesis. The provided experimental protocol, comparative data, and mechanistic insights are intended to equip researchers with the necessary information for the successful synthesis and characterization of this important chemical compound. The choice of synthetic route will ultimately be guided by laboratory capabilities, safety considerations, and the desired scale of production.

References

Physical properties of dimethyl trithiocarbonate (melting point, boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of dimethyl trithiocarbonate (B1256668) (C₃H₆S₃), a compound utilized in various organic synthesis applications, including as a reagent for the preparation of dithiocarboxylate derivatives and certain heterocyclic compounds.[1] Accurate knowledge of its physical characteristics is fundamental for its proper handling, application in experimental design, and for process scale-up in drug development.

Physical Properties of Dimethyl Trithiocarbonate

Dimethyl trithiocarbonate is a yellow liquid known for its strong, unpleasant odor.[1] The following table summarizes its key physical properties based on available data.

| Property | Value | Conditions |

| Melting Point | -3 °C | Standard Pressure |

| Boiling Point | 101-102 °C | at 12-16 hPa |

| 256.2 °C | at 760 mmHg (Standard Pressure) | |

| Density | 1.254 g/cm³ | at 25 °C |

Data sourced from multiple chemical databases and suppliers.[1][2][3][4][5]

Experimental Protocols for Physical Property Determination

While specific experimental documentation for the characterization of dimethyl trithiocarbonate is not publicly detailed, the following sections describe standard laboratory protocols for determining the melting point, boiling point, and density of a liquid chemical compound. These methodologies represent the standard practices that would be employed in a research setting to obtain the values cited above.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For compounds like dimethyl trithiocarbonate, which melts at a sub-zero temperature, a cryostat or a specialized low-temperature apparatus is required.

Apparatus:

-

Melting point apparatus with a cooling stage (e.g., a cryostat)

-

Capillary tubes

-

Low-temperature thermometer (calibrated)

-

Sample of dimethyl trithiocarbonate

Procedure:

-

A small, finely powdered sample of solidified dimethyl trithiocarbonate is loaded into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the cooling block of the melting point apparatus.

-

The temperature of the block is lowered until the sample is completely frozen.

-

The temperature is then slowly increased at a rate of 1-2 °C per minute while the sample is observed through the magnifying lens.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid. For a pure substance, this range should be narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. As this property is pressure-dependent, it is crucial to record the atmospheric or applied pressure at which the measurement is taken.

Apparatus:

-

Small-scale distillation apparatus (e.g., Hickman still) or a Thiele tube

-

Heat source (e.g., heating mantle or oil bath)

-

Thermometer (calibrated)

-

Boiling chips

-

Sample of dimethyl trithiocarbonate

Procedure (Micro-scale):

-

A small volume (a few milliliters) of dimethyl trithiocarbonate is placed in a test tube along with a boiling chip to ensure smooth boiling.

-

A thermometer is positioned in the test tube such that the bulb is just above the surface of the liquid.

-

The apparatus is gently heated.

-

As the liquid boils, a ring of condensing vapor will rise. The temperature is recorded when this vapor ring stabilizes on the thermometer bulb. This temperature is the boiling point at the recorded atmospheric pressure.

-

For measurements at reduced pressure (as cited in the table), the apparatus is connected to a vacuum pump, and the pressure is monitored with a manometer. The procedure is then followed as described above.

Density Determination

Density is the mass of a substance per unit volume. It is typically measured at a specific temperature, as density varies with temperature.

Apparatus:

-

Pycnometer (a flask with a specific, accurately known volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

Sample of dimethyl trithiocarbonate

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on the analytical balance.

-

The pycnometer is filled with dimethyl trithiocarbonate.

-

The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

-

The volume is adjusted precisely to the pycnometer's calibration mark, and any excess liquid is carefully removed from the outside.

-

The filled pycnometer is weighed again to determine the mass of the liquid.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Workflow for Physical Property Characterization

The following diagram illustrates the logical workflow for the physical characterization of a chemical compound like dimethyl trithiocarbonate.

Caption: Workflow for determining the physical properties of a chemical compound.

References

Dimethyl Trithiocarbonate: A Technical Guide for Scientific Professionals

An In-depth Technical Guide on Dimethyl Trithiocarbonate (B1256668) for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dimethyl trithiocarbonate, a versatile organosulfur compound with significant applications in polymer chemistry and organic synthesis. The document details its chemical and physical properties, provides experimental protocols for its synthesis and its primary application as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and discusses its broader utility. This guide is intended to be a valuable resource for researchers, chemists, and material scientists.

Introduction

Dimethyl trithiocarbonate, with the chemical formula (CH₃S)₂CS, is a yellow liquid characterized by a strong, unpleasant odor.[1] It is the dimethyl ester of trithiocarbonic acid and is classified as a thioester.[1] While its pungent smell necessitates careful handling, its utility in controlled radical polymerization and as a synthetic intermediate has made it a compound of interest in various fields of chemical research.

Chemical and Physical Properties

Dimethyl trithiocarbonate is a well-characterized compound. Its fundamental identifiers and key physical and chemical properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 2314-48-9[1][2] |

| Molecular Formula | C₃H₆S₃[3] |

| Molecular Weight | 138.27 g/mol [2] |

| IUPAC Name | Bis(methylsulfanyl)methanethione[1] |

| Synonyms | Dimethyl carbonotrithioate, Trithiocarbonic acid dimethyl ester[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Yellow liquid[1] |

| Odor | Strong, unpleasant[1] |

| Density | 1.254 g/mL at 25 °C[2] |

| Melting Point | -3 °C[2] |

| Boiling Point | 101-102 °C at 12 mmHg[2] |

| Flash Point | 97 °C (closed cup)[2] |

| Refractive Index | n20/D 1.675[2] |

| Solubility | Information not widely available, but expected to be soluble in organic solvents. |

Synthesis of Dimethyl Trithiocarbonate

Dimethyl trithiocarbonate can be synthesized through several routes, most commonly involving the reaction of carbon disulfide with a methylating agent or the reaction of thiophosgene (B130339) with methanethiol.[1]

Experimental Protocol: Synthesis from Carbon Disulfide and Methyl Iodide

This protocol is a representative example based on general methods for trithiocarbonate synthesis.[1][4]

Materials:

-

Carbon disulfide (CS₂)

-

Methyl iodide (CH₃I)

-

Aqueous base (e.g., sodium hydroxide)

-

Phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt)

-

Organic solvent (e.g., dichloromethane)

-

Water

Procedure:

-

A solution of the aqueous base and the phase-transfer catalyst in water is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled in an ice bath.

-

Carbon disulfide is dissolved in an organic solvent and added dropwise to the cooled aqueous solution with vigorous stirring.

-

Methyl iodide is then added dropwise to the reaction mixture.

-

The reaction is allowed to proceed at low temperature for a specified time, followed by warming to room temperature.

-

The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., magnesium sulfate).

-

The solvent is removed under reduced pressure to yield the crude dimethyl trithiocarbonate, which can be further purified by distillation.

Applications in Organic Synthesis

Beyond its primary role in polymer chemistry, dimethyl trithiocarbonate serves as a reagent in various organic transformations. It is used in the preparation of methyl-β,β′-dicarbonyldithiocarboxylate derivatives and β-oxodithiocarboxylates.[1] It is also utilized in the generation of tris(organothiyl)methyl radicals.[1] Furthermore, it has been employed as a reagent in the synthesis of 2-mercaptoquinoline and its analogs, which have shown potential as antileishmanial agents.[1]

Role in RAFT Polymerization

The most significant application of dimethyl trithiocarbonate is as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.

Mechanism of RAFT Polymerization

The fundamental principle of RAFT polymerization involves a degenerative chain transfer process where a thiocarbonylthio compound, the RAFT agent, reversibly deactivates propagating polymer chains. This process establishes a dynamic equilibrium between active (propagating) and dormant (RAFT-adduct) polymer chains, allowing for controlled polymer growth.

References

Spectroscopic Profile of Dimethyl Trithiocarbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl trithiocarbonate (B1256668), a key compound in organic synthesis and polymer chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The quantitative spectroscopic data for dimethyl trithiocarbonate are summarized in the tables below for easy reference and comparison.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Solvent |

| ¹H | 2.68 | CCl₄ |

| ¹³C | Data not publicly available | - |

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~1050-1250 | C=S stretch |

| ~600-800 | C-S stretch |

Note: Specific peak values from an experimental spectrum are not publicly available. The provided ranges are characteristic of trithiocarbonate moieties.

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition | Solvent |

| 305 nm | Not specified | π → π | Heptane (B126788) |

| 435 nm | Not specified | n → π | Heptane |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data presented above are outlined in this section.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in dimethyl trithiocarbonate.

Methodology:

-

Sample Preparation: A solution of dimethyl trithiocarbonate is prepared by dissolving approximately 10-20 mg of the compound in a deuterated solvent (e.g., chloroform-d, CDCl₃, or carbon tetrachloride, CCl₄) within an NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for the analysis.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired to identify the chemical shifts and coupling constants of the hydrogen nuclei.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is obtained to determine the chemical shifts of the carbon atoms.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in dimethyl trithiocarbonate by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: As dimethyl trithiocarbonate is a liquid at room temperature, a thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for the analysis.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the IR spectrum is acquired over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To measure the electronic transitions within dimethyl trithiocarbonate by quantifying its absorption of UV and visible light.

Methodology:

-

Sample Preparation: A dilute solution of dimethyl trithiocarbonate is prepared in a UV-transparent solvent, such as heptane or ethanol. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically below 1.0 AU).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

-

Data Acquisition: A baseline is recorded using a cuvette containing the pure solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).

-

Data Processing: The instrument software plots absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified from the spectrum.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analyses.

Caption: Workflow of Spectroscopic Analysis.

Caption: Information Derived from Spectroscopy.

Solubility Profile of Dimethyl Trithiocarbonate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl trithiocarbonate (B1256668) (DMTTC), a key compound in organic synthesis and polymer chemistry, particularly as a chain transfer agent in Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. While precise quantitative solubility data is not extensively available in public literature, this document compiles qualitative solubility information inferred from various scientific sources and outlines standard experimental protocols for its determination.

Core Physical Properties

Before delving into solubility, a summary of dimethyl trithiocarbonate's key physical properties is presented in Table 1. These properties offer foundational knowledge for its handling and application in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 2314-48-9 | [1][2] |

| Molecular Formula | C3H6S3 | [1][2] |

| Molecular Weight | 138.27 g/mol | |

| Appearance | Yellow liquid | [3] |

| Density | 1.254 g/mL at 25 °C | [4] |

| Melting Point | -3 °C | [4] |

| Boiling Point | 101-102 °C at 12 mmHg | [4] |

| Refractive Index | n20/D 1.675 | [4] |

Qualitative Solubility of Dimethyl Trithiocarbonate

Direct, quantitative solubility data (e.g., g/100 mL) for dimethyl trithiocarbonate in a broad spectrum of organic solvents is not readily found in published literature. Safety Data Sheets frequently state "No data available" for parameters like water solubility.[5] However, by examining its use in various chemical reactions, particularly RAFT polymerization, a qualitative understanding of its solubility can be established. Table 2 summarizes the observed and inferred solubility of dimethyl trithiocarbonate in several common organic solvents.

| Solvent Class | Solvent | Solubility | Context/Reference |

| Ethers | 1,4-Dioxane | Soluble | Used as a solvent in RAFT polymerization of N-vinylpyrrolidone.[6][7] |

| Tetrahydrofuran (THF) | Soluble | Mentioned as a suitable solvent for trithiocarbonates.[8][9] | |

| Hydrocarbons | Heptane | Soluble | Mentioned as a suitable solvent for trithiocarbonates.[8][9] |

| Toluene | Likely Soluble | Listed as a suitable solvent for related trithiocarbonate compounds.[10] | |

| Benzene | Likely Soluble | Listed as a suitable solvent for related trithiocarbonate compounds.[10] | |

| Halogenated Solvents | Deuterated Chloroform (CDCl3) | Soluble | Used as a solvent for NMR analysis of polymers synthesized with trithiocarbonates.[6] |

| Aqueous | Water | Insoluble/Very Low | Safety Data Sheets indicate no available data, and its organic nature suggests low aqueous solubility.[5] Some derivatives with hydrophilic groups can be water-soluble.[11][12][13] |

The principle of "like dissolves like" suggests that dimethyl trithiocarbonate, a relatively nonpolar organic molecule, will exhibit good solubility in a wide range of nonpolar and moderately polar organic solvents.[14]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol can be employed to determine the solubility of dimethyl trithiocarbonate in a specific solvent. This method is based on the principle of saturation.[15][16]

Materials:

-

Dimethyl trithiocarbonate

-

Solvent of interest

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or magnetic stirrer

-

Centrifuge (optional)

-

Spectrophotometer or other suitable analytical instrument (e.g., HPLC, GC)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of dimethyl trithiocarbonate to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed to let the undissolved solute settle.

-

Alternatively, centrifuge the mixture to achieve a clear separation of the saturated solution from the excess solid.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of dimethyl trithiocarbonate in the diluted sample using a pre-calibrated analytical method.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizing Key Processes

To further aid in the understanding of dimethyl trithiocarbonate, the following diagrams, generated using the DOT language, illustrate its synthesis and a general workflow for solubility determination.

Caption: Alternative synthesis pathway for dimethyl trithiocarbonate.[3]

Caption: Experimental workflow for determining solubility.

Conclusion

Dimethyl trithiocarbonate is a versatile organic compound with solubility in a range of common organic solvents, particularly ethers and hydrocarbons. While quantitative solubility data remains scarce, the information provided in this guide, along with the outlined experimental protocol, offers a solid foundation for researchers and professionals in the fields of chemistry and drug development to effectively utilize this compound in their work. The provided visualizations of its synthesis and a general solubility determination workflow further clarify key processes associated with this important chemical.

References

- 1. Dimethyl trithiocarbonate | CAS: 2314-48-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. scbt.com [scbt.com]

- 3. Dimethyl trithiocarbonate - Wikipedia [en.wikipedia.org]

- 4. DIMETHYL TRITHIOCARBONATE | 2314-48-9 [amp.chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ris.utwente.nl [ris.utwente.nl]

- 8. US7632966B2 - Synthesis of trithiocarbonate raft agents and intermediates thereof - Google Patents [patents.google.com]

- 9. JP4733696B2 - Synthesis of trithiocarbonate RAFT agent and its intermediate - Google Patents [patents.google.com]

- 10. WO2009035793A1 - Process for making substituted trithiocarbonate derivatives - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 15. scribd.com [scribd.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Genesis of a Sulfur Workhorse: A Technical Guide to the Discovery and History of Dimethyl Trithiocarbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl trithiocarbonate (B1256668) (DMTC) has evolved from a laboratory curiosity to an indispensable tool in modern organic and polymer chemistry. This technical guide provides an in-depth exploration of the discovery and historical development of this versatile sulfur-containing compound. We will delve into the seminal synthetic methodologies, present key quantitative data in a comparative format, and provide detailed experimental protocols for its preparation. Furthermore, this guide will illuminate the expanding applications of DMTC, from its early uses to its pivotal role in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a cornerstone of controlled polymer synthesis.

Introduction: Unveiling a Sulfur-Rich Molecule

Dimethyl trithiocarbonate, with the chemical formula CS(SCH₃)₂, is a yellow liquid characterized by a strong, unpleasant odor.[1] It is the dimethyl ester of trithiocarbonic acid and a sulfur analogue of dimethyl carbonate, where all three oxygen atoms are replaced by sulfur.[1] This seemingly simple molecule has a rich history of synthesis and a continuously expanding repertoire of applications, making it a subject of significant interest for both academic and industrial researchers.

The Dawn of Discovery: Early Synthetic Routes

The mid-20th century marked the initial explorations into the synthesis of organic trithiocarbonates. A pivotal publication by H. C. Godt, Jr., and R. E. Wann in 1961 described systematic investigations into the synthesis of a variety of these sulfur compounds, laying the groundwork for future research.[2] Two primary classical routes for the synthesis of symmetrical trithiocarbonates, including dimethyl trithiocarbonate, emerged from this early work and subsequent studies.[3]

The Thiophosgene (B130339) Route

One of the earliest described methods for the preparation of dimethyl trithiocarbonate involves the reaction of thiophosgene (CSCl₂) with methanethiol (B179389) (CH₃SH).[4] This reaction proceeds via a nucleophilic substitution mechanism where the thiol displaces the chloride ions on the thiophosgene molecule.

Reaction Mechanism:

Caption: Synthesis of Dimethyl Trithiocarbonate from Thiophosgene.

The Carbon Disulfide Route

An alternative and often more convenient method involves the use of carbon disulfide (CS₂) as the thiocarbonyl source. This approach typically involves the in-situ generation of the trithiocarbonate anion (CS₃²⁻) from carbon disulfide under basic conditions, followed by alkylation with an alkyl halide, in this case, methyl iodide (CH₃I).

Reaction Mechanism:

Caption: Synthesis of Dimethyl Trithiocarbonate from Carbon Disulfide.

Evolution of Synthetic Methodologies: The Advent of Phase-Transfer Catalysis

A significant advancement in the synthesis of dimethyl trithiocarbonate came with the application of phase-transfer catalysis (PTC). This technique allows for the reaction of water-insoluble organic reactants with water-soluble inorganic reagents by transporting the inorganic anion into the organic phase. For the synthesis of DMTC, this method offers a one-pot procedure that is both efficient and convenient.[5]

The reaction is typically carried out by treating carbon disulfide with an aqueous base in the presence of a phase-transfer catalyst and methyl iodide.[1][5] The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, facilitates the transfer of the trithiocarbonate anion from the aqueous phase to the organic phase where it reacts with methyl iodide.

Quantitative Data Summary

The efficiency of dimethyl trithiocarbonate synthesis varies depending on the chosen method and reaction conditions. The following table summarizes representative yields for the different synthetic approaches.

| Synthetic Method | Key Reagents | Catalyst/Conditions | Yield (%) | Reference(s) |

| Thiophosgene Route | Thiophosgene, Methanethiol | Base (e.g., pyridine) | Moderate | [4] |

| Carbon Disulfide Route (Classical) | Carbon Disulfide, Methyl Iodide | Strong Base (e.g., NaH) | Good | [3] |

| Carbon Disulfide Route (Phase-Transfer) | Carbon Disulfide, Methyl Iodide, Aqueous NaOH | Phase-Transfer Catalyst | 80-95 | [5],[6] |

| Carbon Disulfide Route (Other Bases/Solvents) | Carbon Disulfide, Alkyl Halides | Various bases (e.g., K₃PO₄, Cs₂CO₃), DMF/DMSO | High | [7] |

Detailed Experimental Protocols

Synthesis of Dimethyl Trithiocarbonate via Phase-Transfer Catalysis

This protocol is adapted from the general procedure described by Lee, Chan, and Wong (1988).[5]

Materials:

-

Carbon Disulfide (CS₂)

-

Methyl Iodide (CH₃I)

-

33% Aqueous Sodium Hydroxide (B78521) (NaOH)

-

Phase-Transfer Catalyst (e.g., Aliquat 336)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a vigorously stirred solution of methyl iodide (20 mmol) and a catalytic amount of a phase-transfer catalyst (e.g., 0.2 mmol of Aliquat 336) in dichloromethane (50 mL), add carbon disulfide (10 mmol).

-

Slowly add 33% aqueous sodium hydroxide (10 mL) to the mixture.

-

Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to afford pure dimethyl trithiocarbonate.

Experimental Workflow:

Caption: Experimental Workflow for PTC Synthesis of DMTC.

Historical Evolution of Applications

The applications of dimethyl trithiocarbonate have significantly broadened since its initial discovery.

Early Applications

Early interest in organic trithiocarbonates stemmed from their potential as biological toxicants and as additives for lubricating oils.[2] Their biocidal properties were investigated, though specific large-scale applications in this area are not well-documented in readily available literature.

A Reagent in Organic Synthesis

Dimethyl trithiocarbonate has found utility as a versatile reagent in organic synthesis for the preparation of various sulfur-containing compounds. It has been used in the synthesis of:

-

Methyl-β,β′-dicarbonyldithiocarboxylate derivatives. [8]

-

β-oxodithiocarboxylates. [8]

-

Generation of tris(organothiyl)methyl radicals. [8]

The RAFT Polymerization Revolution

The most significant and impactful application of dimethyl trithiocarbonate and other trithiocarbonates emerged in the late 20th and early 21st centuries with the development of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Trithiocarbonates serve as highly effective chain transfer agents in this controlled radical polymerization technique, allowing for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures.[9]

The trithiocarbonate moiety can be readily incorporated into polymer chains, and its "living" nature allows for the creation of block copolymers and other advanced polymeric materials. This has had a profound impact on materials science, nanotechnology, and drug delivery systems.

Signaling Pathway in RAFT Polymerization:

Caption: Key Steps in RAFT Polymerization using a Trithiocarbonate.

Conclusion

From its initial synthesis through classical organic chemistry techniques to its modern-day role as a critical component in controlled polymerization, the journey of dimethyl trithiocarbonate exemplifies the evolution of chemical synthesis and its impact on materials science. The development of more efficient and environmentally friendly synthetic methods, such as those employing phase-transfer catalysis, has made this valuable reagent more accessible. Its utility in RAFT polymerization has opened doors to the creation of novel polymers with unprecedented control over their structure and function, ensuring that the story of dimethyl trithiocarbonate is far from over. Future research will undoubtedly uncover new applications for this versatile sulfur-containing workhorse, further solidifying its place in the chemical sciences.

References

- 1. Review of the organic trithiocarbonates synthesis | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Dimethyl trithiocarbonate - Wikipedia [en.wikipedia.org]

- 5. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 6. sid.ir [sid.ir]

- 7. researchgate.net [researchgate.net]

- 8. トリチオ炭酸ジメチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

Introduction to trithiocarbonates in polymer chemistry

An In-depth Technical Guide to Trithiocarbonates in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trithiocarbonates (TTCs) are a class of organic compounds characterized by a central C=S group bonded to two sulfur atoms (R-S-C(=S)-S-R'). In the realm of polymer chemistry, they have emerged as highly versatile and efficient chain transfer agents (CTAs) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][2] RAFT polymerization is a powerful technique for synthesizing polymers with well-defined architectures, controlled molecular weights, and low polydispersity.[1] The effectiveness of trithiocarbonates lies in their ability to mediate the polymerization of a wide variety of monomers, particularly "more activated monomers" (MAMs) such as styrenes, acrylates, and acrylamides.[1][3]

The general structure of a trithiocarbonate (B1256668) RAFT agent consists of a thiocarbonylthio core (S=C-S) with two substituents: a re-initiating/leaving group (R) and a stabilizing group (Z, which in the case of trithiocarbonates is another thioether group, -SR'). The choice of these R and Z groups is crucial as it dictates the reactivity and effectiveness of the RAFT agent for a given monomer.[1] This guide provides a comprehensive overview of the synthesis, mechanism, and application of trithiocarbonates in polymer chemistry, with a focus on their role in RAFT polymerization for advanced applications, including drug delivery.[4][5]

Synthesis of Trithiocarbonate RAFT Agents

The synthesis of trithiocarbonate RAFT agents can be achieved through several efficient methods.[6][7] A common and practical approach involves the reaction of a thiol (RSH) with carbon disulfide (CS₂) in the presence of a base, followed by reaction with an alkylating agent. Another method involves the preparation of a bis(alkylsulfanylthiocarbonyl) disulfide intermediate, which is then reacted to form the final trithiocarbonate.[6][7] The choice of synthesis route often depends on the desired R and R' groups and the scale of the reaction.

Experimental Protocol: Synthesis of S-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate

This protocol describes a common method for synthesizing a functional trithiocarbonate RAFT agent.

-

Step 1: Formation of the Trithiocarbonate Salt: In a round-bottom flask, dissolve 1-dodecanethiol (B93513) (1 equivalent) in a suitable solvent like acetone (B3395972) or tetrahydrofuran (B95107) (THF). Cool the solution in an ice bath.

-

Step 2: Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 equivalents), portion-wise while stirring. Allow the reaction to proceed for 30 minutes.

-

Step 3: Slowly add carbon disulfide (CS₂) (1.2 equivalents) to the reaction mixture. The solution will typically turn a deep yellow or orange color. Let the mixture stir for 2-4 hours at room temperature.

-

Step 4: Alkylation: Add 2-bromo-2-methylpropionic acid (1.1 equivalents) to the flask.

-

Step 5: Reaction Completion and Work-up: Allow the reaction to stir overnight at room temperature. After completion, the solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent (e.g., ethyl acetate) and washed with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product.

-

Step 6: Purification: The crude product is purified by column chromatography on silica (B1680970) gel to obtain the pure S-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate.

Below is a generalized workflow for the synthesis of a trithiocarbonate RAFT agent.

The RAFT Polymerization Mechanism

RAFT polymerization is a controlled radical polymerization process that relies on a dynamic equilibrium between active (propagating) and dormant polymer chains.[1][2] The trithiocarbonate RAFT agent is central to establishing this equilibrium. The process can be broken down into several key steps: initiation, reversible chain transfer, re-initiation, main equilibrium, and termination.

-

Initiation: A standard radical initiator (e.g., AIBN) decomposes to generate primary radicals, which then react with a monomer to form a propagating polymer chain (P•).

-

Reversible Chain Transfer/Addition: The propagating chain (P•) adds to the C=S bond of the trithiocarbonate RAFT agent, forming an intermediate radical.

-

Fragmentation: This intermediate radical fragments, releasing either the original R group as a new radical (R•) or the initial propagating chain (P•).

-

Re-initiation: The newly formed radical (R•) reacts with the monomer to start a new propagating chain.

-

Main Equilibrium: A rapid equilibrium is established where polymer chains are constantly adding to the thiocarbonylthio group and fragmenting. This ensures that all chains have an equal opportunity to grow, leading to a low polydispersity. The polymer chains capped with the trithiocarbonate moiety are "dormant" and do not propagate or terminate.

-

Termination: As in conventional radical polymerization, termination occurs through the combination or disproportionation of two radicals, but the concentration of radicals is kept low, minimizing this pathway.

The core mechanism of RAFT polymerization is illustrated in the following diagram.

References

- 1. specificpolymers.com [specificpolymers.com]

- 2. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. US7632966B2 - Synthesis of trithiocarbonate raft agents and intermediates thereof - Google Patents [patents.google.com]

- 7. KR20070010054A - Synthesis of Trithiocarbonate RAF Agent and Intermediates thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of Dimethyl Trithiocarbonate

For researchers, scientists, and drug development professionals, a thorough understanding of the safety, handling, and storage of chemical reagents is paramount. This guide provides a comprehensive overview of the precautions required for dimethyl trithiocarbonate (B1256668), a versatile but hazardous organosulfur compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.

Chemical and Physical Properties

Dimethyl trithiocarbonate is a yellow liquid with a strong, unpleasant odor.[1] Key physical and chemical properties are summarized in the table below for quick reference.

| Property | Value |

| Chemical Formula | C3H6S3[1] |

| Molecular Weight | 138.27 g/mol [2] |

| Appearance | Yellow liquid[1] |

| Odor | Strong, unpleasant stench[1] |

| Melting Point | -3 °C[3] |

| Boiling Point | 101-102 °C at 12 mmHg[3] |

| Density | 1.254 g/mL at 25 °C[4] |

| Flash Point | 97 °C (207 °F) - closed cup[1] |

| Water Solubility | No data available[4] |

Toxicological Data and Hazards

While comprehensive toxicological data for dimethyl trithiocarbonate is limited, available information indicates it is harmful and requires careful handling. It is classified as a combustible liquid and is very toxic to aquatic life with long-lasting effects.[5]

| Toxicity Metric | Value | Species | Route |

| LDLo (Lowest Published Lethal Dose) | 500 mg/kg | Rat | Oral[3] |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available[4] | - | - |

| Skin Corrosion/Irritation | Causes skin irritation[5] | - | - |

| Serious Eye Damage/Irritation | Causes serious eye damage[5] | - | - |

| Respiratory Irritation | May cause respiratory irritation[5] | - | - |

| Carcinogenicity | Not identified as a probable, possible, or confirmed human carcinogen by IARC[4] | - | - |

Upon combustion, dimethyl trithiocarbonate can release irritating and toxic gases, including carbon oxides and sulfur oxides.[1]

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature and strong odor, all work with dimethyl trithiocarbonate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

Engineering Controls

Proper engineering controls are the first line of defense. Use of a chemical fume hood is mandatory to control the release of vapors.[6] For highly odorous compounds like dimethyl trithiocarbonate, specialized odor abatement systems, such as wet scrubbing and carbon filtration, are recommended to prevent environmental release and nuisance complaints.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when handling dimethyl trithiocarbonate.

| PPE Category | Specification |

| Eye/Face Protection | Safety glasses with side shields or chemical goggles.[4] A face shield may be necessary for splash hazards. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves before use and use proper removal technique.[4] |

| Body Protection | A lab coat or chemically resistant apron should be worn. For larger quantities or splash risks, chemical-resistant coveralls may be appropriate. |

| Respiratory Protection | Generally not required when working in a functional fume hood. For spill cleanup or in situations with inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges should be used.[4] |

The following diagram illustrates the logical workflow for ensuring personal safety when handling dimethyl trithiocarbonate.

Storage Requirements

Proper storage of dimethyl trithiocarbonate is crucial to maintain its stability and prevent hazardous situations.

-

Containers : Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

-

Conditions to Avoid : Avoid heat, sparks, open flames, and other ignition sources.[5]

-

Incompatible Materials : Keep away from strong oxidizing agents.[4]

-

Odor Control : Due to its strong stench, storing it in a ventilated cabinet or an area with secondary containment that also addresses odor is advisable.[4]

Emergency Procedures

First Aid Measures

-

Inhalation : If inhaled, move the person to fresh air. If not breathing, give artificial respiration.[4]

-

Skin Contact : In case of skin contact, wash off with soap and plenty of water.[4]

-

Eye Contact : In case of eye contact, flush eyes with water as a precaution.[4]

-

Ingestion : If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person.[4]

In all cases of exposure, seek immediate medical attention.

Spill and Leak Procedures

In the event of a spill, the following steps should be taken:

-

Evacuate : Immediately evacuate the area and alert others.

-

Ventilate : Ensure the area is well-ventilated, preferably with a fume hood.

-

Contain : For small spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.

-

Collect : Carefully scoop up the absorbed material into a suitable, labeled container for disposal.

-

Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose : Dispose of all contaminated materials as hazardous waste according to local regulations.

The following decision tree outlines the general response to a chemical spill.

Firefighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards : Combustion may produce toxic sulfur and carbon oxides.[1]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Disposal Considerations

All waste containing dimethyl trithiocarbonate must be treated as hazardous waste. Dispose of surplus and non-recyclable solutions through a licensed disposal company.[4] Do not allow the product to enter drains.[4]

Experimental Protocol: General Guideline for Acute Oral Toxicity (Limit Test)

As specific experimental protocols for dimethyl trithiocarbonate are not publicly available, this section provides a generalized methodology for an acute oral toxicity limit test, based on established guidelines. This is for informational purposes only and must be adapted and approved by the relevant institutional animal care and use committee (IACUC).

Objective: To determine if a single oral dose of 500 mg/kg of dimethyl trithiocarbonate causes mortality or evident toxicity in rats.

Materials:

-

Dimethyl trithiocarbonate

-

Vehicle for administration (e.g., corn oil)

-

Sprague-Dawley rats (one sex, typically female), young adults

-

Oral gavage needles

-

Appropriate caging and environmental controls

Methodology:

-

Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.

-

Fasting: Animals are fasted overnight (with access to water) before dosing.

-

Dose Preparation: The test substance is prepared in the vehicle to a concentration that allows for administration of 500 mg/kg in a reasonable volume (e.g., 5-10 mL/kg).

-

Administration: A single dose is administered to each animal via oral gavage. A control group receives the vehicle only.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, and behavior patterns) and body weight changes. Observations are frequent on the day of dosing and at least daily thereafter for 14 days.

-

Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

This guide is intended to provide a thorough overview of the safety precautions for dimethyl trithiocarbonate. Always consult the most recent Safety Data Sheet (SDS) from your supplier and your institution's specific safety protocols before commencing any work.

References

- 1. Dimethyl trithiocarbonate - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. 2314-48-9 CAS MSDS (DIMETHYL TRITHIOCARBONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. DIMETHYL TRITHIOCARBONATE | 2314-48-9 [amp.chemicalbook.com]

- 6. Handling Odorous Materials | Endeavour Speciality Chemicals [endeavourchem.co.uk]

Methodological & Application

Application Notes and Protocols for Dimethyl Trithiocarbonate (DMTTC) in RAFT Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethyl trithiocarbonate (B1256668) (DMTTC) as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent in polymerization. Detailed protocols, quantitative data, and visual diagrams are included to guide researchers in the successful synthesis of well-defined polymers for a variety of applications, including drug delivery.

Introduction to Dimethyl Trithiocarbonate in RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, low polydispersity indices (PDI), and complex architectures. The choice of the RAFT agent is crucial for the success of the polymerization. Trithiocarbonates, a class of RAFT agents, are particularly effective for controlling the polymerization of a wide range of monomers, including "more activated monomers" (MAMs) like acrylates, methacrylates, and styrene.

Dimethyl trithiocarbonate (DMTTC) is a symmetrical trithiocarbonate RAFT agent. Symmetrical trithiocarbonates are known to be effective in producing polymers with the RAFT agent moiety incorporated within the polymer chain, which can be advantageous for subsequent modifications or for creating specific polymer architectures.

Applications in Research and Drug Development

The controlled nature of RAFT polymerization using DMTTC allows for the synthesis of tailored polymers with specific functionalities, making it a valuable tool in research and drug development.

-

Drug Delivery: Well-defined polymers synthesized using DMTTC can be used to create nanoparticles, micelles, and polymer-drug conjugates for targeted drug delivery. The ability to control polymer size and functionality is critical for optimizing drug loading, release kinetics, and biocompatibility. Polymers generated with trithiocarbonate RAFT agents have shown lower toxicity compared to those synthesized with dithiobenzoates, making them more suitable for biomedical applications[1].

-

Biomaterials: Biocompatible and biodegradable polymers with controlled architectures can be synthesized for applications in tissue engineering, medical implants, and diagnostics.

-

Functional Polymers: DMTTC-mediated RAFT polymerization allows for the incorporation of functional monomers to create polymers with specific chemical handles for bioconjugation, surface modification, and sensing applications.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from RAFT polymerization experiments using trithiocarbonate RAFT agents. This data highlights the level of control achievable over polymer properties.

Table 1: RAFT Polymerization of Methacrylic Monomers using a Symmetrical Trithiocarbonate

| Entry | Monomer | Molar Ratio [Monomer]/[CTA]/[AIBN] | Conversion (%) | M_n,Th_ ( kg/mol ) | M_n,SEC_ ( kg/mol ) | Đ (PDI) |

| 1 | MMA | 300:2:1 | 91 | 13.9 | 26.6 | 1.3 |

| 2 | MMA | 300:2:0.66 | 70 | 10.7 | 25.8 | 1.3 |

| 3 | MMA | 300:2:0.33 | 54 | 8.3 | 21.7 | 1.3 |

| 4 | GMA | 300:2:1 | 96 | 14.6 | 45.1 | 1.9 |

| 5 | EMA | 300:2:1 | 79 | 13.5 | 30.5 | 1.3 |

-

CTA: Symmetrical trithiocarbonate, AIBN: Azobisisobutyronitrile, MMA: Methyl Methacrylate, GMA: Glycidyl Methacrylate, EMA: Ethyl Methacrylate.

-

M_n,Th_: Theoretical number-average molecular weight.

-

M_n,SEC_: Number-average molecular weight determined by Size Exclusion Chromatography.

-

Đ (PDI): Polydispersity Index (M_w_/M_n_).

-

Data adapted from a study on a novel symmetrical trithiocarbonate RAFT agent.[2]

Experimental Protocols

The following are detailed protocols for the synthesis of polymers using a trithiocarbonate RAFT agent. These can be adapted for use with dimethyl trithiocarbonate.

General Protocol for RAFT Polymerization of N-Vinylpyrrolidone (NVP)

This protocol describes the synthesis of poly(N-vinylpyrrolidone) oligomers using a trithiocarbonate RAFT agent.[3][4]

Materials:

-

N-Vinylpyrrolidone (NVP) (monomer)

-

Bis(carboxymethyl)trithiocarbonate (CTA)

-

4,4'-Azobis(4-cyanovaleric acid) (VA-501) (initiator)

-

1,4-Dioxane (B91453) (solvent)

-

Diethyl ether (for precipitation)

-

Dichloromethane (B109758) (for recovery)

-

Nitrogen gas

-

Round-bottom flask with magnetic stir bar

-

Schlenk line or glovebox for inert atmosphere

Procedure:

-

In a round-bottom flask, dissolve NVP (e.g., 2.0 g, 18 mmol), bis(carboxymethyl)trithiocarbonate (e.g., 0.13 g, 0.6 mmol), VA-501 (e.g., 0.05 g, 0.2 mmol), and pyridine (e.g., 168 μL, 2 mmol) in 1,4-dioxane (e.g., 2.2 mL).

-

Seal the flask and degas the solution by purging with nitrogen for at least 20 minutes.

-

Place the flask in a preheated oil bath at 80°C and stir for the desired reaction time (e.g., 3 hours).

-

To monitor the polymerization kinetics, aliquots can be periodically extracted from the reaction mixture under an inert atmosphere and analyzed by ¹H NMR spectroscopy.

-

To terminate the polymerization, cool the flask in liquid nitrogen until the solution freezes, then open it to the air.

-

Purify the polymer by precipitating the crude product into cold diethyl ether (approximately -28°C). Repeat the precipitation step twice.

-

Recover the precipitated polymer by dissolving it in a minimal amount of dichloromethane and then drying it in a vacuum oven to yield the final product.

Protocol for RAFT Polymerization of Methyl Methacrylate (MMA)

This protocol provides a general procedure for the RAFT polymerization of MMA.

Materials:

-

Methyl Methacrylate (MMA) (monomer)

-

Dimethyl trithiocarbonate (DMTTC) (RAFT agent)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Benzene (B151609) or other suitable solvent

-

Ampules or Schlenk tubes

-

Freeze-pump-thaw equipment

Procedure:

-

Prepare a stock solution of MMA and AIBN in benzene. For example, dissolve AIBN (e.g., 20.1 mg, 0.122 mmol) in a solution of MMA (e.g., 15 mL, 0.14 mol) and benzene (e.g., 5 mL).

-

In an ampule or Schlenk tube, place the desired amount of DMTTC.

-

Add an aliquot of the stock solution to the ampule containing the RAFT agent. The ratio of monomer to RAFT agent to initiator will determine the target molecular weight and should be calculated accordingly.

-

Degas the contents of the ampule by performing at least three freeze-pump-thaw cycles.

-

Seal the ampule under vacuum.

-

Polymerize by placing the sealed ampule in a heated oil bath at the desired temperature (e.g., 60°C) for the specified time (e.g., 15 hours).

-

After the polymerization, cool the ampule, open it, and precipitate the polymer in a non-solvent such as methanol (B129727) or hexane.

-

Filter and dry the polymer to obtain the final product.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in RAFT polymerization.

References

Application Notes and Protocols for RAFT Polymerization Utilizing Dimethyl Trithiocarbonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism and practical application of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization using dimethyl trithiocarbonate (B1256668) as a chain transfer agent (CTA). The protocols outlined below are intended to serve as a comprehensive guide for researchers in polymer chemistry and drug delivery, enabling the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

Introduction to RAFT Polymerization with Trithiocarbonates

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile form of living radical polymerization that allows for the synthesis of polymers with predictable molecular weights and low polydispersity indices (Đ). The control over the polymerization is achieved through the use of a RAFT agent, which reversibly deactivates propagating polymer chains. Trithiocarbonates are a prominent class of RAFT agents, valued for their efficacy in controlling the polymerization of a wide range of monomers.

Symmetrical trithiocarbonates, such as dimethyl trithiocarbonate (CH₃-S-C(=S)-S-CH₃), are effective in mediating the polymerization of various monomers.[1] The symmetrical nature of these agents leads to the incorporation of the trithiocarbonate moiety within the polymer backbone, which can be advantageous for the synthesis of block copolymers and for subsequent post-polymerization modifications.

Mechanism of RAFT Polymerization

The RAFT process is characterized by a series of reversible addition-fragmentation equilibria, which establish a dynamic exchange between active (propagating) and dormant polymer chains. The key steps of the mechanism are illustrated below:

Figure 1: The core mechanism of RAFT polymerization.

The process involves:

-

Initiation: A standard radical initiator decomposes to generate initiating radicals, which then react with monomer units to form propagating polymer chains.

-

Chain Transfer: The propagating radical adds to the C=S bond of the RAFT agent, forming a short-lived intermediate radical.

-

Fragmentation: This intermediate radical can fragment, either returning to the starting species or releasing a new radical (the R group of the initial RAFT agent) and forming a dormant polymeric RAFT agent.

-

Re-initiation: The expelled radical (R•) reacts with the monomer to initiate the growth of a new polymer chain.

-

Equilibrium: A rapid equilibrium is established between the active propagating chains and the dormant polymeric RAFT agents. This ensures that all chains have an equal opportunity to grow, leading to a low polydispersity.

-

Termination: As with conventional radical polymerization, termination occurs through the irreversible combination or disproportionation of two propagating radicals. However, the concentration of propagating radicals is kept low due to the RAFT equilibrium, minimizing the contribution of termination reactions.

Synthesis of Symmetrical Trithiocarbonates